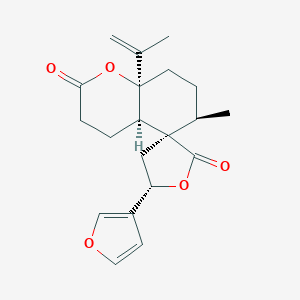
(4aR,4abeta,5R,5'S)-5'-(3-Furanyl)-4,4a,6,7,8,8a,4',5'-octahydro-6alpha-methyl-8abeta-(1-methylethenyl)spi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Secochiliolide lactone is a sesquiterpene lactone, a class of naturally occurring compounds primarily found in plants. These compounds are known for their diverse biological activities, including antimicrobial, cytotoxic, anti-inflammatory, antiviral, antibacterial, and antifungal properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the oxidative lactonization of α,ω-diols using a catalytic amount of TEMPO and PhI(OAc)2 as a stoichiometric oxidant . This method efficiently produces medium-sized lactones, including secochiliolide lactone, in good yields.
Industrial Production Methods: Industrial production of lactones, including secochiliolide lactone, often involves the use of readily available materials such as aliphatic carboxylic acids. The process typically includes multistep reactions and the use of metal catalysts, initiators, or toxic solvents . recent advancements have focused on developing methods that avoid these hazardous materials, making the production process more environmentally friendly and suitable for medical applications.
Analyse Des Réactions Chimiques
Types of Reactions: Secochiliolide lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert secochiliolide lactone into alcohols or other reduced forms.
Substitution: The lactone ring can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include TEMPO and PhI(OAc)2.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of lactones.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Applications De Recherche Scientifique
Secochiliolide lactone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of secochiliolide lactone involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase and phospholipase A2, leading to anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating cellular stress pathways .
Comparaison Avec Des Composés Similaires
Costunolide: Known for its anticancer and anti-inflammatory properties.
Alantolactone: Exhibits antimicrobial and cytotoxic activities.
Parthenolide: Used in the treatment of inflammatory diseases and cancer.
Propriétés
Numéro CAS |
102904-57-4 |
|---|---|
Formule moléculaire |
C20H24O5 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(4aR,5R,5'S,6R,8aS)-5'-(furan-3-yl)-6-methyl-8a-prop-1-en-2-ylspiro[3,4,4a,6,7,8-hexahydrochromene-5,3'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C20H24O5/c1-12(2)20-8-6-13(3)19(16(20)4-5-17(21)25-20)10-15(24-18(19)22)14-7-9-23-11-14/h7,9,11,13,15-16H,1,4-6,8,10H2,2-3H3/t13-,15+,16-,19-,20-/m1/s1 |
Clé InChI |
LFYGUJGWDAXFFQ-JCRWAUQASA-N |
SMILES |
CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |
SMILES isomérique |
C[C@@H]1CC[C@]2([C@@H]([C@@]13C[C@H](OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |
SMILES canonique |
CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















